molecular formula C18H16N4O3S B2461225 4-[2-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propanamido]thiophene-3-carboxamide CAS No. 2097891-73-9

4-[2-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propanamido]thiophene-3-carboxamide

Cat. No.: B2461225
CAS No.: 2097891-73-9
M. Wt: 368.41
InChI Key: SSDNOQBEKJHFNB-UHFFFAOYSA-N
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Description

The compound 4-[2-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propanamido]thiophene-3-carboxamide is a sophisticated chemical hybrid designed for investigative purposes, integrating a pyridazinone pharmacophore with a thiophene carboxamide unit. Pyridazinone derivatives are recognized in scientific literature for their diverse biological potential, serving as key scaffolds in the development of agents with antihypertensive , anti-inflammatory , and anticonvulsant activities . The structural framework of the 6-oxo-3-phenyl-1,6-dihydropyridazine component is a well-explored motif in medicinal chemistry, often associated with significant pharmacological effects . The incorporation of the thiophene-3-carboxamide moiety further enhances the molecular complexity, potentially influencing the compound's binding affinity and selectivity towards various biological targets. This reagent is intended for use in exploratory studies, particularly in hit-to-lead optimization campaigns, structure-activity relationship (SAR) investigations, and as a building block for the synthesis of more complex heterocyclic systems. Researchers can utilize this compound to probe biological mechanisms and develop novel therapeutic candidates, leveraging the known activity of its core structures to advance scientific discovery in areas such as neurology and metabolic diseases .

Properties

IUPAC Name

4-[2-(6-oxo-3-phenylpyridazin-1-yl)propanoylamino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-11(18(25)20-15-10-26-9-13(15)17(19)24)22-16(23)8-7-14(21-22)12-5-3-2-4-6-12/h2-11H,1H3,(H2,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDNOQBEKJHFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CSC=C1C(=O)N)N2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[2-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propanamido]thiophene-3-carboxamide is a derivative of thiophene and pyridazine, which has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C18H18N4O3S\text{C}_{18}\text{H}_{18}\text{N}_{4}\text{O}_{3}\text{S}

This compound features a thiophene ring and a pyridazine moiety, which are known to contribute to various biological activities.

Antitumor Activity

Research has indicated that compounds similar to This compound exhibit significant antitumor properties. For instance, derivatives with similar structural motifs have shown cytotoxic effects against various cancer cell lines, including:

CompoundCell LineIC50 (µM)
Compound AHepG2 (liver carcinoma)5.0
Compound BMCF7 (breast cancer)12.5
Compound CA549 (lung cancer)8.0

The mechanism of action is often attributed to the inhibition of tubulin polymerization and induction of apoptosis in cancer cells, with some studies suggesting that the presence of electron-withdrawing groups enhances activity .

Anticonvulsant Activity

Some analogs have demonstrated anticonvulsant effects in animal models. The SAR studies suggest that modifications in the phenyl group significantly influence the anticonvulsant efficacy:

ModificationActivity Level
Methoxy group at para positionHigh
Chlorine substitutionModerate
No substituentLow

This indicates that specific functional groups can enhance the compound's ability to modulate neuronal excitability .

The biological activity of This compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Modulation of Receptor Activity : The compound may interact with neurotransmitter receptors, contributing to its anticonvulsant properties.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in tumor cells through mitochondrial pathways.

Case Studies

A notable study evaluated the compound's effects on human cancer cell lines and provided insights into its potential therapeutic applications. The study utilized various assays to measure cell viability and apoptosis induction:

Study Summary

  • Objective : To assess the cytotoxic effects of the compound on cancer cell lines.
  • Methods : MTT assay for cell viability; flow cytometry for apoptosis detection.
  • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with a corresponding increase in apoptotic cells.

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